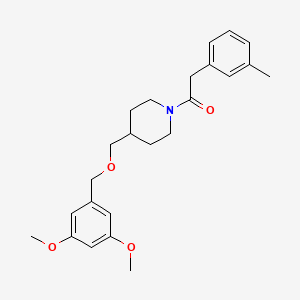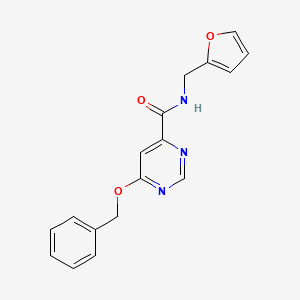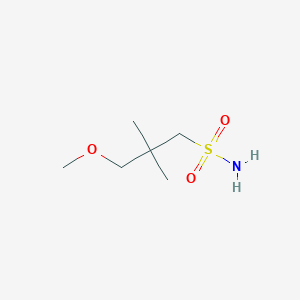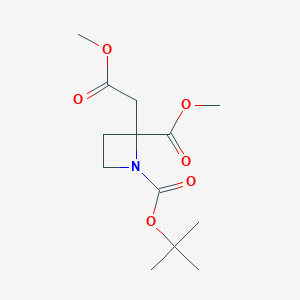
4-Aminoisoquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminoisoquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H8N2O2 . It has a molecular weight of 188.18 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The compound also contains an amino group and a carboxylic acid group .Chemical Reactions Analysis
As a carboxylic acid derivative, this compound may undergo reactions typical of this class of compounds . For instance, it can react with bases to form ionic salts, or undergo substitution of the hydroxyl hydrogen .Wissenschaftliche Forschungsanwendungen
Chromatographic Separation and Spectrometric Identification
Research on tetrahydroisoquinoline alkaloids, closely related to 4-Aminoisoquinoline-3-carboxylic acid, has led to the identification of oxidation products through chromatographic separation and spectrometric techniques. This area of study provides insights into the oxidative chemistry and potential biochemical applications of isoquinoline derivatives (F. Zhang & G. Dryhurst, 2001).
NMDA Receptor Antagonists
Compounds derived from kynurenic acid, akin to this compound, have been synthesized and evaluated for antagonist activity at the glycine site on the NMDA receptor. This research underlines the importance of structural characteristics for binding and antagonist activity, suggesting potential therapeutic applications in neurological disorders (R. Carling et al., 1992).
Free-Radical Scavenging and Enzyme Inhibitory Activity
A series of 3,4-dihydroisoquinoline-3-carboxylic acid derivatives, similar in structure to this compound, have demonstrated significant free-radical scavenging capabilities and moderate inhibitory activities against enzymes such as d-amino acid oxidase, acetylcholinesterase, and butyrylcholinesterase. This highlights their potential as therapeutic agents in oxidative-stress-related diseases (J. Solecka et al., 2014).
Synthesis of Tetrahydroisoquinoline Derivatives
The synthesis of tetrahydroisoquinoline derivatives, including methods for creating highly constrained nonproteinogenic amino acid derivatives, showcases the versatility of these compounds in chemical synthesis and drug design (I. Huber & D. Seebach, 1987). The development of new synthetic pathways opens avenues for the creation of novel therapeutic agents.
Antitumor Activity
Isoquinoline-1-carboxaldehyde thiosemicarbazone derivatives, structurally related to this compound, have been synthesized and evaluated for antineoplastic activity, showing promise as potential treatments for leukemia. This indicates the broader applicability of isoquinoline derivatives in cancer research (M. Liu et al., 1995).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
This compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound . Isoquinoline derivatives have been found to exhibit various biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects . .
Mode of Action
The mode of action of 4-Aminoisoquinoline-3-carboxylic acid is not well-documented. As a derivative of isoquinoline, it may share some of the biological activities of other isoquinoline compounds. For instance, some isoquinoline derivatives have been found to inhibit hemozoin polymerization and release free toxic heme, which are crucial processes in the life cycle of certain parasites . .
Result of Action
As a derivative of isoquinoline, it may share some of the biological activities of other isoquinoline compounds, which include antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects . .
Eigenschaften
IUPAC Name |
4-aminoisoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-8-7-4-2-1-3-6(7)5-12-9(8)10(13)14/h1-5H,11H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXDGYYOEPMSLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=C2N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1557541-30-6 |
Source


|
| Record name | 4-aminoisoquinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl methyl ether](/img/structure/B2861165.png)

![(2S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid, 2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2861169.png)




![(E)-N-[2-(3-Chloro-N-methylanilino)ethyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2861177.png)

![3-[2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-6-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2861181.png)


